2-Amino-3-methylisonicotinaldehyde

Description

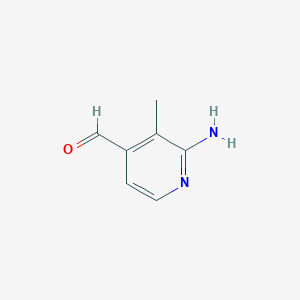

2-Amino-3-methylisonicotinaldehyde is a substituted pyridine derivative featuring an aldehyde group at the 4-position, an amino group at the 2-position, and a methyl group at the 3-position of the pyridine ring.

Properties

IUPAC Name |

2-amino-3-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-6(4-10)2-3-9-7(5)8/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPVRTRMJFARFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylisonicotinaldehyde can be achieved through several synthetic routes. One common method involves the nitration of 3-methylisonicotinaldehyde followed by reduction to introduce the amino group. The nitration is typically carried out using a mixture of nitric and sulfuric acids, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

Another approach involves the direct amination of 3-methylisonicotinaldehyde using ammonia or an amine under suitable conditions. This reaction can be catalyzed by transition metals such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: 2-Amino-3-methylisonicotinic acid.

Reduction: 2-Amino-3-methylisonicotinalcohol.

Substitution: 2-Amino-3-methylisonicotinamides or sulfonamides.

Scientific Research Applications

2-Amino-3-methylisonicotinaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

Biology: It can be used as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-3-methylisonicotinaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the amino and aldehyde groups allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparison based on available

Table 1: Key Properties of Compounds in Evidence

| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Melting Point (°C) |

|---|---|---|---|---|

| 7-Methyltryptamine | Not provided | C₁₁H₁₄N₂ | 174.24 | Not listed |

| 5-Methoxytryptamine | Not provided | C₁₁H₁₄N₂O | 190.24 | Not listed |

| 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate | 49575-10-2 | C₆H₁₀N₄O₂·2HCl·H₂O | 261.10 | 195 |

Structural and Functional Differences:

Backbone Heterocycle: 2-Amino-3-methylisonicotinaldehyde: Pyridine ring with aldehyde and amino groups. Compounds in Evidence: Indole (tryptamine derivatives) and nitroimidazole backbones.

Functional Groups: The target compound contains an aldehyde (-CHO) group, while the listed compounds feature primary amines (-NH₂) or nitro (-NO₂) groups.

Applications: Tryptamines (e.g., 7-Methyltryptamine) are bioactive molecules in neuroscience . Nitroimidazole derivatives are often used in antimicrobial therapies . No data on this compound’s applications is available in the evidence.

Limitations of Comparison:

- Absence of Direct Analogs: The evidence lacks pyridine-based aldehydes with amino and methyl substituents.

- Data Gaps: Critical parameters like solubility, stability, or reactivity of this compound are unavailable.

Research Findings and Data Gaps

To ensure a rigorous comparison, additional sources (e.g., PubChem, Reaxys) or experimental studies would be required to fill these gaps.

Biological Activity

2-Amino-3-methylisonicotinaldehyde (CAS Number: 1227596-46-4) is an organic compound with the molecular formula C7H8N2O. It is characterized by an amino group at the 2-position and a methyl group at the 3-position on the pyridine ring. This compound is a derivative of isonicotinaldehyde and has garnered attention for its potential biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O |

| IUPAC Name | 2-amino-3-methylpyridine-4-carbaldehyde |

| InChI Key | HOPVRTRMJFARFA-UHFFFAOYSA-N |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of both the amino and aldehyde functional groups allows it to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This mechanism suggests its role as an enzyme inhibitor or receptor ligand, making it a valuable compound in drug development and other biological applications.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural characteristics enable it to interfere with various biochemical pathways, which is crucial in the development of therapeutic agents targeting specific diseases.

Case Studies and Applications

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, coordination complexes formed with this compound have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics .

- Cancer Research : Investigations into the compound's effects on cancer cell lines have revealed promising results. Its ability to inhibit specific enzymes involved in tumor growth suggests that it could play a role in cancer therapy, although further studies are necessary to elucidate its efficacy and safety in clinical settings .

- Neuroprotective Effects : Some research has explored the neuroprotective properties of related compounds, suggesting that this compound might also offer protective effects against neurodegenerative diseases through its interactions with neurotransmitter systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Aminoisonicotinaldehyde | Lacks the methyl group at the 3-position | Similar enzyme inhibition properties |

| 3-Methylisonicotinaldehyde | Lacks the amino group at the 2-position | Limited biological activity |

| 2-Amino-3-methylpyridine | Lacks the aldehyde group | Less reactivity in biological systems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.